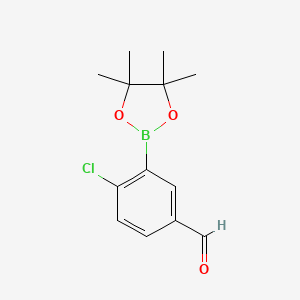

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Descripción general

Descripción

“4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is a chemical compound . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .

Synthesis Analysis

The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis

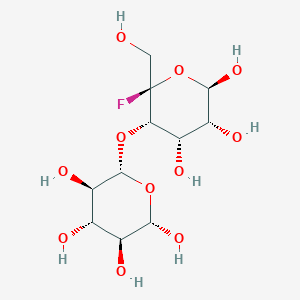

The molecular structure of this compound is represented by the formula C12H17BO2 . It is also known as pinacol phenylboronic ester .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it participates in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also undergoes hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

This compound is an oily substance at room temperature . Its exact physical and chemical properties are not specified in the search results.Aplicaciones Científicas De Investigación

Synthesis Pathways

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a versatile compound used in various synthetic pathways. It acts as a precursor in the one-pot synthesis of tetrahydroisoquinolin-4-ols, demonstrating a formal [3+3] cycloaddition with azomethine ylides to form 5-aryloxazolidines, which rearrange into desired products under acidic conditions (Moshkin & Sosnovskikh, 2013). This process showcases the compound's utility in generating complex heterocyclic structures efficiently.

Catalysis and Reaction Mechanisms

This chemical also finds application in catalysis, where it enables transformations such as the highly stereoselective synthesis of 2,3-epoxy-amides from aldehydes using stabilized sulfur ylides, pointing to its role in facilitating epoxide formation with significant stereocontrol (Fernández, Durante-Lanes, & López-Herrera, 1990). Another example includes its use in phase-transfer catalysis for synthesizing complex molecules, indicating its versatility in organic synthesis and potential in creating novel compounds (Qin Bin-chang, 2012).

Materials Science and Polymer Chemistry

In materials science, this compound is instrumental in the preparation of sulfated Ti-SBA-15 catalysts for the oxidation of benzyl alcohol to benzaldehyde, highlighting its role in enhancing catalytic properties for industrial applications (Sharma, Soni, & Dalai, 2012). It also contributes to the development of cubane cobalt and nickel clusters with potential magnetic properties, which could be significant in the field of molecular magnets (Zhang et al., 2013).

Analytical and Environmental Applications

The compound is utilized in analytical chemistry for HPLC-fluorescence determination of chlorophenols in pharmaceuticals, demonstrating its importance in ensuring the quality and safety of pharmaceutical products (Gatti, Roveri, Bonazzi, & Cavrini, 1997). This showcases the broad applicability of 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde beyond synthetic organic chemistry, extending into pharmaceutical analysis and quality control.

Mecanismo De Acción

Target of Action

Boronic acids and their esters, such as this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction . Therefore, the primary targets could be the reactants involved in these reactions.

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura reaction . In this process, the boron atom in the compound forms a bond with a carbon atom in another molecule, facilitated by a palladium catalyst . This results in the formation of a new carbon-carbon bond.

Biochemical Pathways

The Suzuki–Miyaura reaction, in which this compound participates, is a part of a broader biochemical pathway involving the synthesis of biaryl compounds . These compounds have various applications in pharmaceuticals and organic materials. The downstream effects of this pathway depend on the specific biaryl compounds produced.

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water . This could impact their absorption, distribution, metabolism, and excretion (ADME) properties, potentially limiting their bioavailability.

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond, leading to the synthesis of biaryl compounds . These compounds can have various molecular and cellular effects depending on their specific structures and properties.

Action Environment

The action of 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is influenced by several environmental factors. For instance, the Suzuki–Miyaura reaction requires a palladium catalyst . Additionally, the stability of boronic acids and their esters in water could be affected by factors such as pH and temperature . These factors can influence the compound’s action, efficacy, and stability.

Propiedades

IUPAC Name |

4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-16)5-6-11(10)15/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFQWMIMWQKYTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-dichloro-1-[(1-fluorocyclopentyl)methyl]-1H-imidazole](/img/structure/B1492425.png)

![Diethyl (2S)-2-[(3-ethoxy-3-oxopropyl)amino]butanedioate](/img/structure/B1492427.png)

![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B1492429.png)

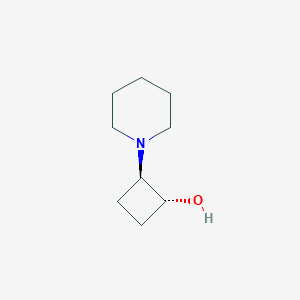

![trans-2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B1492431.png)

![1-{[(2,3-Difluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1492434.png)

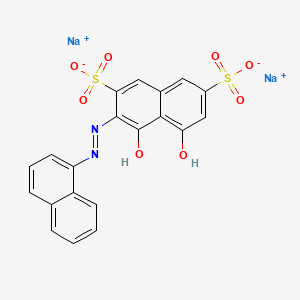

![2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol](/img/structure/B1492436.png)

![Ethyl 5-hydroxypyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1492438.png)

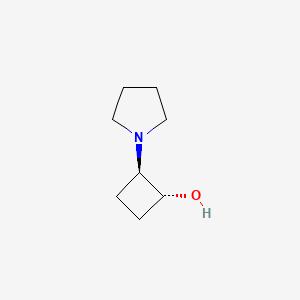

![trans-2-[(2,3-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B1492439.png)

![(1R,2S)-2-[2-(2-chlorophenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1492441.png)

![trans-2-[(2,3-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1492447.png)